![molecular formula C8H6BrN3O B15229451 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B15229451.png)
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide is a heterocyclic organic compound that features a bromine atom attached to a pyrrolo[2,3-c]pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromo-5-nitropyridine as a starting material, which undergoes a series of reactions including reduction, cyclization, and amide formation to yield the target compound .
Industrial Production Methods
While specific industrial production methods for 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide are not widely documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction scalability, cost-effectiveness, and environmental impact.
化学反応の分析
Types of Reactions
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.
Cyclization Reactions: The pyrrolo[2,3-c]pyridine ring system can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts can be used under controlled conditions.
Cyclization Reactions: Catalysts such as Lewis acids or bases may be employed to facilitate cyclization.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.
Cyclization Reactions: Products include more complex heterocyclic structures.
科学的研究の応用
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other protein targets involved in cancer and other diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and novel heterocyclic compounds.
Biological Studies: Researchers use this compound to study the biological activity of pyrrolo[2,3-c]pyridine derivatives and their interactions with biological targets.
作用機序
The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .
類似化合物との比較
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 5-Bromo-2-pyridinecarboxaldehyde
- Pyrrolo[1,2-a]pyrazines
Uniqueness
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of both bromine and carboxamide functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to serve as a versatile intermediate in organic synthesis and its potential therapeutic applications further highlight its uniqueness.
特性
分子式 |
C8H6BrN3O |
|---|---|
分子量 |
240.06 g/mol |
IUPAC名 |
5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H6BrN3O/c9-7-2-4-1-5(8(10)13)12-6(4)3-11-7/h1-3,12H,(H2,10,13) |
InChIキー |
WCLLUSQGXGUATJ-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(NC2=CN=C1Br)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


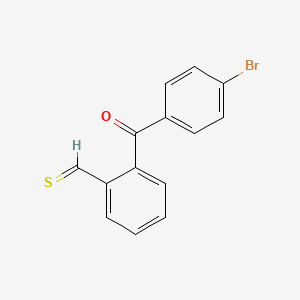
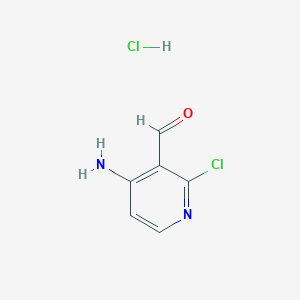
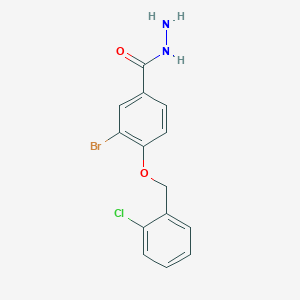
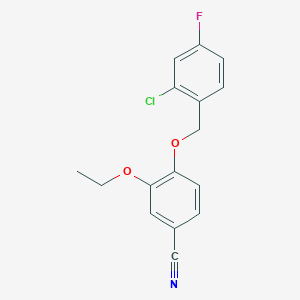
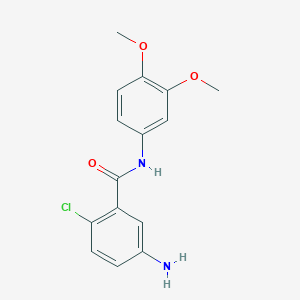

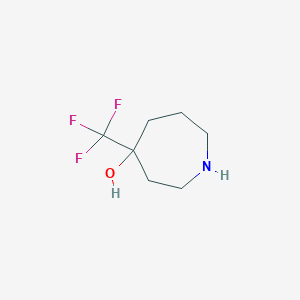
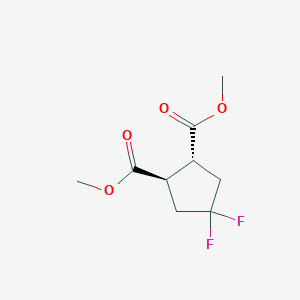
![2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide](/img/structure/B15229462.png)
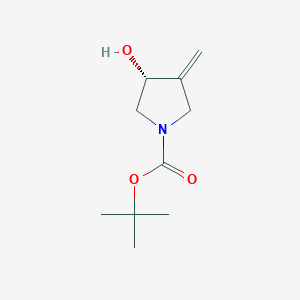

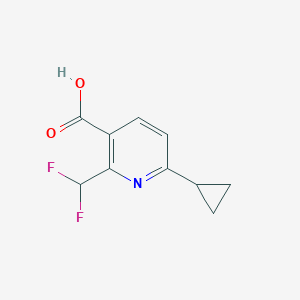
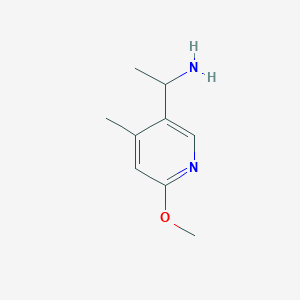
![3-(3-Chlorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15229500.png)
